

# An In-depth Technical Guide to N,N-Diethylacetoacetamide: Chemical Properties and Structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N,N-Diethylacetoacetamide*

Cat. No.: *B146574*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **N,N-Diethylacetoacetamide**. The information is presented in a clear and concise format, with quantitative data summarized in tables for easy reference and comparison. Detailed experimental protocols for key analytical techniques are also provided.

## Chemical Identity and Structure

**N,N-Diethylacetoacetamide**, also known as N,N-diethyl-3-oxobutanamide, is a valuable intermediate in the synthesis of various organic compounds, including insecticides and pigments.<sup>[1]</sup> Its chemical identity is well-defined by its IUPAC name, CAS number, and various structural identifiers.

Table 1: Chemical Identifiers of **N,N-Diethylacetoacetamide**

Identifier	Value
IUPAC Name	N,N-diethyl-3-oxobutanamide
CAS Number	2235-46-3
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub>
Linear Formula	CH <sub>3</sub> COCH <sub>2</sub> CON(C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub>
SMILES	<chem>CCN(CC)C(=O)CC(=O)C</chem>
InChI	1S/C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub> /c1-4-9(5-2)8(11)6-7(3)10/h4-6H <sub>2</sub> ,1-3H <sub>3</sub>
InChIKey	NTMXFHGYWJIAAE-UHFFFAOYSA-N

The structural arrangement of **N,N-Diethylacetoacetamide**, featuring a  $\beta$ -keto amide functional group, is central to its chemical reactivity and utility in organic synthesis.

Caption: Key identifiers and physical properties of **N,N-Diethylacetoacetamide**.

## Physicochemical Properties

The physical and chemical properties of **N,N-Diethylacetoacetamide** are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties of **N,N-Diethylacetoacetamide**

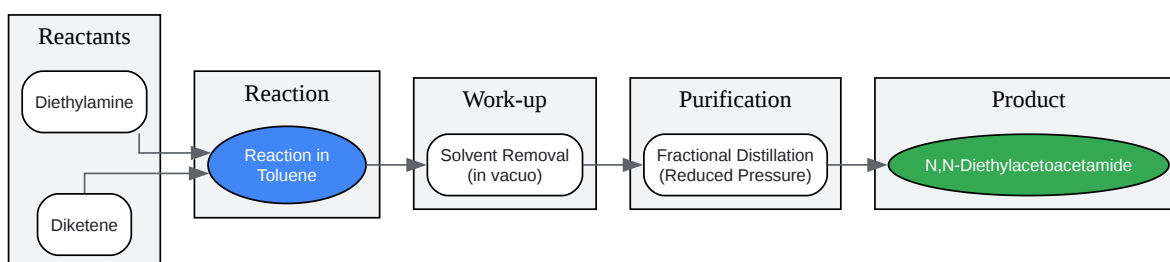
Property	Value	Reference
Molecular Weight	157.21 g/mol	[1]
Appearance	Colorless to light yellow liquid	
Melting Point	< -70 °C	
Boiling Point	213-218 °C at 760 mmHg	
Density	Approximately 0.99 g/mL at 20 °C	
Solubility	Soluble in water	
Flash Point	94 °C (closed cup)	
Refractive Index	~1.472 at 20 °C	

## Synthesis and Purification

### Synthesis via Reaction of Diketene with Diethylamine

A primary method for the synthesis of **N,N-Diethylacetoacetamide** involves the reaction of diketene with diethylamine.[1] This reaction is typically carried out in a suitable solvent.

#### Experimental Protocol: Synthesis of **N,N-Diethylacetoacetamide**



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Caption: General workflow for the synthesis of **N,N-Diethylacetoacetamide**.

Methodology:

- In a well-ventilated fume hood, dissolve diethylamine in a suitable solvent such as toluene.
- Cool the solution in an ice bath.
- Slowly add diketene dropwise to the cooled solution while maintaining the temperature.
- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.
- The solvent is then removed under reduced pressure using a rotary evaporator.
- The crude product is purified by fractional distillation under reduced pressure.

## Purification by Fractional Distillation

Purification of the crude **N,N-Diethylacetoacetamide** is effectively achieved by fractional distillation under reduced pressure.<sup>[2][3]</sup> This method is suitable for separating the desired product from unreacted starting materials and any high-boiling impurities.

Experimental Protocol: Purification by Fractional Distillation

Apparatus:

- A round-bottom flask equipped with a magnetic stir bar.
- A fractional distillation column (e.g., Vigreux column).
- A distillation head with a thermometer.
- A condenser.
- A receiving flask.
- A vacuum source and a pressure gauge.

#### Procedure:

- Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
- Charge the crude **N,N-Diethylacetoacetamide** into the round-bottom flask.
- Begin stirring and gradually apply vacuum to the system.
- Gently heat the flask using a heating mantle.
- Collect the fraction that distills at the appropriate boiling point for **N,N-Diethylacetoacetamide** under the recorded pressure. The boiling point will be significantly lower than the atmospheric boiling point.

## Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of **N,N-Diethylacetoacetamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provide detailed information about the molecular structure.

#### Experimental Protocol: NMR Spectroscopy

##### Sample Preparation:

- Dissolve a small amount of **N,N-Diethylacetoacetamide** in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.<sup>[4]</sup>

##### Data Acquisition:

- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a suitable NMR spectrometer (e.g., 300 or 500 MHz).<sup>[4]</sup>

- Typical parameters for  $^1\text{H}$  NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range.
- For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically used.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

- As **N,N-Diethylacetoacetamide** is a liquid, the spectrum can be conveniently recorded using the Attenuated Total Reflectance (ATR) technique.[\[5\]](#)
- Place a drop of the neat liquid sample directly onto the ATR crystal.[\[6\]](#)

Data Acquisition:

- Record the IR spectrum over a typical range of  $4000\text{--}400\text{ cm}^{-1}$ .
- Acquire a background spectrum of the clean ATR crystal before running the sample.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

Methodology:

- The mass spectrum of **N,N-Diethylacetoacetamide** can be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).[\[7\]](#)
- Inject a dilute solution of the compound in a volatile solvent into the GC.

- The GC column separates the compound from any impurities before it enters the mass spectrometer.
- Electron ionization (EI) is a common method for generating the mass spectrum.

## Reactivity and Stability

The reactivity of **N,N-Diethylacetoacetamide** is primarily dictated by the presence of the  $\beta$ -keto amide functionality.

- **Acidity of the  $\alpha$ -protons:** The methylene protons ( $\text{CH}_2$ ) located between the two carbonyl groups are acidic and can be deprotonated by a suitable base to form a stable enolate. This enolate is a key intermediate in various carbon-carbon bond-forming reactions.
- **Nucleophilic Acyl Substitution:** The amide carbonyl group can undergo nucleophilic acyl substitution, although it is generally less reactive than the corresponding ester or acid chloride.
- **Reactions with Electrophiles and Nucleophiles:** The enolate is a soft nucleophile and will react with a variety of soft electrophiles. The carbonyl carbons are electrophilic centers and can be attacked by nucleophiles.
- **Thermal Stability:** **N,N-Diethylacetoacetamide** is relatively stable at room temperature but may decompose at elevated temperatures. It is advisable to store it in a cool, dry place.

This technical guide provides a solid foundation for researchers and professionals working with **N,N-Diethylacetoacetamide**. For more specific applications and advanced synthetic methodologies, consulting the primary scientific literature is recommended.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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